molecular formula C20H18N2O6S B2812979 ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 886950-54-5

ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2812979
CAS No.: 886950-54-5
M. Wt: 414.43
InChI Key: DQVPSVYWWXMZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a benzenesulfonyloxy group at position 4, a 4-methylphenyl substituent at position 1, and an ethyl ester at position 2. The benzenesulfonyloxy group introduces strong electron-withdrawing and steric effects, distinguishing it from analogs with simpler substituents (e.g., halogens or alkoxy groups).

Properties

IUPAC Name

ethyl 4-(benzenesulfonyloxy)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-3-27-20(24)19-17(28-29(25,26)16-7-5-4-6-8-16)13-18(23)22(21-19)15-11-9-14(2)10-12-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVPSVYWWXMZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-methylphenylhydrazine, ethyl acetoacetate, and benzenesulfonyl chloride. The reaction conditions often require the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine or pyridine.

    Step 1: Formation of the hydrazone intermediate by reacting 4-methylphenylhydrazine with ethyl acetoacetate.

    Step 2: Cyclization of the hydrazone intermediate to form the pyridazine ring.

    Step 3: Introduction of the benzenesulfonyloxy group through a sulfonylation reaction using benzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Reactivity

  • Benzenesulfonyloxy vs. Sulfanyl/Thioether Groups :
    The target compound’s benzenesulfonyloxy group (–OSO₂C₆H₅) is distinct from sulfanyl (–S–) substituents found in analogs like ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 339031-45-7) . Sulfonyloxy groups are superior leaving groups, enhancing reactivity in nucleophilic substitution or elimination reactions. In contrast, sulfanyl groups contribute to lipophilicity and may stabilize radicals or coordinate metals.

  • 4-Methylphenyl vs. Other Aromatic Substituents: The 4-methylphenyl group at position 1 provides moderate steric bulk and electron-donating effects compared to substituents in derivatives, such as 3-chlorophenyl (electron-withdrawing) or 4-hydroxyphenyl (hydrogen-bonding capable). For example, ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) exhibits a high melting point (220–223°C), attributed to intermolecular hydrogen bonding .

Physical Properties

  • Melting Points and Solubility: Derivatives with polar substituents (e.g., –OH, –NO₂) generally exhibit higher melting points due to intermolecular interactions. For instance, compound 12d (4-hydroxyphenyl) melts at 220–223°C , whereas analogs with non-polar groups, such as ethyl 5-cyano-4-methyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12c), melt at 106–110°C . The target compound’s benzenesulfonyloxy group may reduce crystallinity compared to hydroxylated analogs but increase thermal stability relative to thioethers.
  • Molecular Weight and Lipophilicity: The molecular weight of the target compound is expected to exceed 400 g/mol (based on similar derivatives in and ).

Tabulated Comparison of Key Derivatives

Compound Name Substituents (Position 1/4) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 4-Methylphenyl / Benzenesulfonyloxy N/A N/A –OSO₂C₆H₅, –COOEt N/A
Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl / –CN 220–223 95 –OH, –CN, –COOEt
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl / Butylsulfanyl N/A N/A –S–C₄H₉, –COOEt
Ethyl 5-cyano-1-(4-nitrophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12g) 4-Nitrophenyl / –CN N/A 40 –NO₂, –CN, –COOEt

Biological Activity

Ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity in different biological systems.

Chemical Structure

The compound belongs to the class of pyridazines, characterized by a six-membered ring containing two nitrogen atoms. Its IUPAC name is this compound, with the following molecular formula:

ComponentValue
Molecular FormulaC20H18N2O6S
Molecular Weight402.43 g/mol

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyridazine Ring : Achieved through the condensation of hydrazines with diketones or ketoesters.
  • Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride in the presence of a base.
  • Esterification : The carboxylate group is introduced through esterification with ethyl alcohol and an acid catalyst.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
  • Receptor Binding : Interaction with cellular receptors can modulate signal transduction pathways, influencing various cellular responses.
  • Pathway Modulation : The compound may affect biochemical pathways, leading to changes in cell proliferation and apoptosis .

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antibacterial and antifungal activities. For example, certain synthesized compounds showed potent inhibition against various strains of bacteria and fungi, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

Studies have evaluated the anticancer potential of related compounds in vitro against multiple cancer cell lines. Some derivatives showed notable anti-proliferative effects, suggesting that they may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Compounds derived from similar structures were tested against Staphylococcus aureus and Candida albicans, revealing MIC values as low as 0.12 µg/mL for some derivatives .
  • Anticancer Evaluation :
    • A series of pyridazine derivatives were assessed for their ability to inhibit cancer cell lines, with some showing fourfold potency compared to traditional chemotherapeutics .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC values as low as 0.12 µg/mL
AntifungalSignificant inhibition against fungi
AnticancerInhibition of cancer cell proliferation

Comparison with Other Compounds

Compound NameBiological ActivityMIC (µg/mL)
This compoundAntibacterial/Antifungal0.12
Pyrazole Derivative 13bAntibacterial0.12
Quinoline DerivativeAnticancerVaries

Q & A

Q. What are the key steps in synthesizing ethyl 4-[(benzenesulfonyl)oxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves multi-step reactions:

Formation of the dihydropyridazine core : Cyclization of hydrazine derivatives with diketones or ketoesters under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .

Sulfonylation : Introduction of the benzenesulfonyl group via reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the hydroxyl intermediate .

Esterification : Ethyl ester formation using ethanol under acid catalysis (e.g., H₂SO₄) .
Critical considerations : Reaction time, solvent purity, and intermediate purification (e.g., column chromatography) are essential to achieve >85% yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 455.12 [M+H]⁺) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What analytical techniques are recommended for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., sulfonate S=O stretching at 1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions .
  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonate group incorporation .
  • Computational modeling : Quantum chemical calculations (DFT) to predict transition states and optimize solvent effects (e.g., toluene vs. DMF) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Compare analogues with halogen (Cl, F) or methoxy groups at the 4-methylphenyl position (Table 1) .
  • Biological assays : Test inhibitory activity against enzymes (e.g., kinases) to correlate substituent effects with potency .

Q. Table 1: SAR Comparison of Analogues

Substituent (R)Enzyme Inhibition (IC₅₀, nM)Solubility (µg/mL)
4-Methylphenyl120 ± 1525
4-Fluorophenyl85 ± 1018
3-Chlorophenyl210 ± 2012

Q. How can researchers resolve contradictions in reported biological activity data?

  • Reproducibility checks : Validate assays under standardized conditions (pH 7.4, 37°C) .
  • Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity .
  • Crystallography : X-ray diffraction to confirm binding modes and rule out conformational artifacts .

Q. What methodologies are recommended for elucidating the mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Kinetic studies : Monitor time-dependent inhibition using fluorogenic substrates .

Q. How does the sulfonate group influence stability under physiological conditions?

  • Hydrolytic stability : The benzenesulfonyl group resists hydrolysis at pH 7.4 but degrades in acidic environments (pH <5) .
  • Photodegradation : Store compounds in amber vials to prevent UV-induced cleavage of the sulfonate ester .

Methodological Considerations

Q. What advanced techniques are used to study substituent effects on bioactivity?

  • Molecular docking : AutoDock Vina to predict binding poses with target enzymes (e.g., COX-2) .
  • Free-Wilson analysis : Statistically correlate substituent properties (e.g., logP, Hammett σ) with activity .

Q. How can researchers mitigate challenges in scaling up synthesis?

  • Flow chemistry : Continuous reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., Taguchi methods) to identify critical process parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.